Cas no 41683-96-9 (5-(aminocarbonyl)-2-chloroBenzoic acid)

5-(Aminocarbonyl)-2-chlorobenzoic acid is a chlorinated benzoic acid derivative featuring both a carboxamide and carboxylic acid functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactive sites enable further derivatization, making it valuable for constructing complex molecules. The chloro substituent enhances electrophilic reactivity, while the carboxamide group contributes to hydrogen bonding potential, influencing solubility and molecular interactions. The carboxylic acid moiety allows for salt formation or esterification, broadening its utility in fine chemical synthesis. This compound is typically handled under standard laboratory conditions, with stability suitable for controlled reactions. Its balanced reactivity profile makes it a practical choice for targeted synthetic pathways.
5-(aminocarbonyl)-2-chloroBenzoic acid structure
41683-96-9 structure
Product Name:5-(aminocarbonyl)-2-chloroBenzoic acid
CAS No:41683-96-9
MF:
MW:
CID:2114696
Update Time:2025-10-28

5-(aminocarbonyl)-2-chloroBenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(aminocarbonyl)-2-chloroBenzoic acid
    • Benzoic acid, 5-(aminocarbonyl)-2-chloro-

5-(aminocarbonyl)-2-chloroBenzoic acid Pricemore >>

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Additional information on 5-(aminocarbonyl)-2-chloroBenzoic acid

Introduction to 5-(aminocarbonyl)-2-chlorobenzonic acid (CAS No. 41683-96-9)

5-(aminocarbonyl)-2-chlorobenzonic acid, identified by its Chemical Abstracts Service (CAS) number 41683-96-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a chlorinated benzene ring coupled with an aminocarbonyl functional group, has garnered attention due to its versatile applications in synthetic chemistry and as a precursor in the development of various bioactive molecules.

The structural motif of 5-(aminocarbonyl)-2-chlorobenzonic acid positions it as a valuable intermediate in the synthesis of more complex pharmacophores. The presence of both chloro and aminocarbonyl substituents allows for diverse chemical transformations, making it a cornerstone in the construction of heterocyclic compounds and other pharmacologically relevant structures. Its role in medicinal chemistry has been increasingly explored, particularly in the design of novel therapeutic agents targeting various diseases.

In recent years, the compound has been studied for its potential in the development of inhibitors for enzymes involved in metabolic pathways. For instance, researchers have investigated its derivatives as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism and are implicated in several diseases. The chloro group on the benzene ring enhances electrophilicity, facilitating nucleophilic substitution reactions that can be harnessed to introduce additional functional groups, thereby tailoring the molecule for specific biological activities.

Moreover, 5-(aminocarbonyl)-2-chlorobenzonic acid has found utility in the synthesis of agrochemicals. Its structural features make it a suitable candidate for developing novel pesticides and herbicides. The ability to modify its chemical framework allows chemists to fine-tune its properties, such as solubility and bioavailability, which are critical factors in agricultural applications. Recent studies have highlighted its role in creating environmentally friendly alternatives to traditional agrochemicals, emphasizing sustainability in chemical synthesis.

The compound's significance extends to materials science as well. Its ability to form stable complexes with metals and other organic molecules has led to investigations into its use as a ligand in catalytic systems. These catalytic applications are particularly relevant in industrial processes where efficient and selective transformations are desired. The chloro and aminocarbonyl groups provide coordination sites that can be exploited to design highly active catalysts for various organic reactions.

From a synthetic chemistry perspective, 5-(aminocarbonyl)-2-chlorobenzonic acid serves as a versatile building block for constructing more complex molecules. Its reactivity allows for the introduction of additional functional groups through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in modern drug discovery. These reactions enable the formation of carbon-carbon bonds under mild conditions, making them ideal for large-scale synthesis.

The pharmaceutical industry has also leveraged this compound in the development of new therapeutic strategies. Researchers have synthesized analogs of 5-(aminocarbonyl)-2-chlorobenzonic acid with enhanced binding affinity to biological targets. For example, derivatives of this compound have been explored as potential treatments for neurological disorders due to their ability to modulate neurotransmitter activity. The precise structural modifications have allowed scientists to optimize pharmacokinetic properties, including bioavailability and metabolic stability.

In conclusion, 5-(aminocarbonyl)-2-chlorobenzonic acid (CAS No. 41683-96-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool in synthetic chemistry, pharmaceutical research, and materials science. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.

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